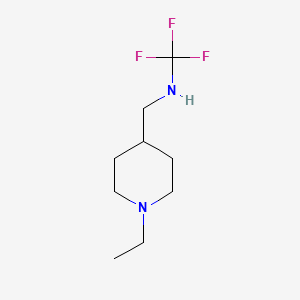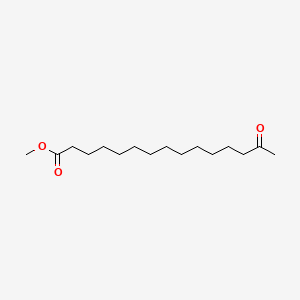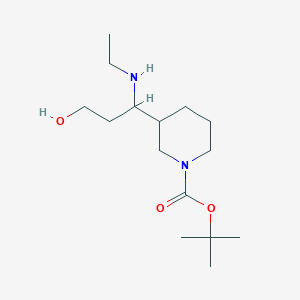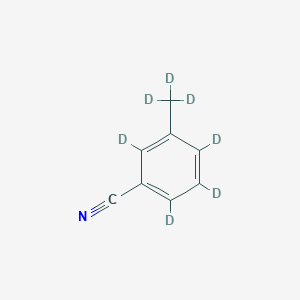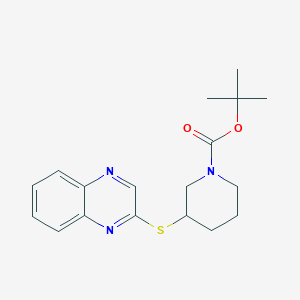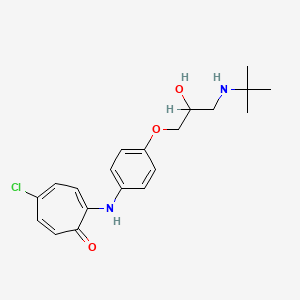
2-(4-(3-(tert-Butylamino)-2-hydroxypropoxy)anilino)-5-chloro-2,4,6-cycloheptatrien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-[[4-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]amino]-2,4,6-cycloheptatrien-1-one is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a chloro-substituted cycloheptatrienone core and a tert-butylamino group. Its properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and pharmacology.
Preparation Methods
The synthesis of 5-Chloro-2-[[4-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]amino]-2,4,6-cycloheptatrien-1-one involves several steps. One common synthetic route includes the following steps:
Formation of the cycloheptatrienone core: This can be achieved through a series of cyclization reactions starting from simpler aromatic compounds.
Introduction of the chloro group: Chlorination of the cycloheptatrienone core is typically performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the tert-butylamino group: This step involves the reaction of the chloro-substituted cycloheptatrienone with tert-butylamine under controlled conditions.
Final assembly: The final step involves the coupling of the intermediate with 3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxyphenylamine to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
5-Chloro-2-[[4-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]amino]-2,4,6-cycloheptatrien-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the cycloheptatrienone core.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of certain functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Chloro-2-[[4-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]amino]-2,4,6-cycloheptatrien-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[[4-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]amino]-2,4,6-cycloheptatrien-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
5-Chloro-2-[[4-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]amino]-2,4,6-cycloheptatrien-1-one can be compared with other similar compounds, such as:
2-Chloro-4-nitroaniline: Similar in having a chloro group and an amino group, but differs in the presence of a nitro group.
4-Chloro-2-aminophenol: Similar in having a chloro group and an amino group, but differs in the presence of a hydroxyl group.
2-Chloro-4,6-dimethylaniline: Similar in having a chloro group and an amino group, but differs in the presence of methyl groups.
Properties
CAS No. |
38767-88-3 |
|---|---|
Molecular Formula |
C20H25ClN2O3 |
Molecular Weight |
376.9 g/mol |
IUPAC Name |
2-[4-[3-(tert-butylamino)-2-hydroxypropoxy]anilino]-5-chlorocyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C20H25ClN2O3/c1-20(2,3)22-12-16(24)13-26-17-8-6-15(7-9-17)23-18-10-4-14(21)5-11-19(18)25/h4-11,16,22,24H,12-13H2,1-3H3,(H,23,25) |
InChI Key |
SLOFMNJNPTZBKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=C(C=C1)NC2=CC=C(C=CC2=O)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


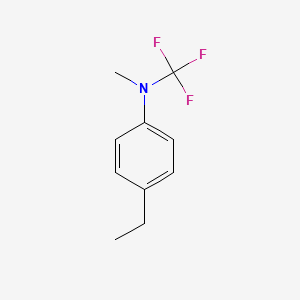
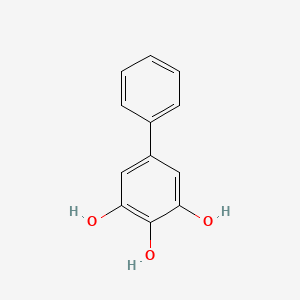

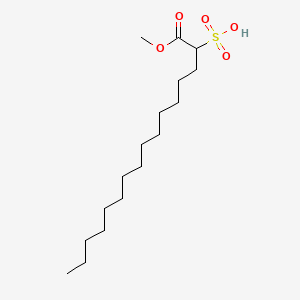


![1,2,3,4-Tetrahydro-5,5-dimethyl-8-(1,2-dimethylheptyl)-10-acetyloxy-2-(2-propenyl)-5H-[1]benzopyrano[4,3-c]pyridine](/img/structure/B13951522.png)
![4H-Quinolizine-3-carboxylic acid, 1-[[4-(4-cyanophenyl)-1-piperazinyl]methyl]-4-oxo-](/img/structure/B13951527.png)
